molecular formula C13H15N3O3 B13008058 Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

Cat. No.: B13008058
M. Wt: 261.28 g/mol
InChI Key: QYIVYSGMSBUWLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with an ethyl ester group and a ketone group attached to the propanoate chain

Preparation Methods

The synthesis of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate typically involves the following steps:

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the activity of enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The inhibition of these enzymes leads to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
IUPAC NameThis compound
InChI KeyQYIVYSGMSBUWLE-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Reacting 3,5-dimethylpyrazole with appropriate reagents.
  • Formation of the Pyrazine Ring: The pyrazole derivative is reacted with acetophenone derivatives in the presence of a base such as cesium carbonate.
  • Esterification: The resulting compound is esterified with ethyl bromoacetate to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit enzymes such as c-Met and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.

Case Study:
In a study assessing various pyrazolo compounds for their anticancer properties, this compound demonstrated IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

Antiamoebic Activity

The compound has also been evaluated for antiamoebic activity against Entamoeba histolytica. In vitro studies have indicated that it possesses significant inhibitory effects on this pathogen, with IC50 values suggesting it may be more effective than traditional treatments like metronidazole .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cell signaling pathways critical for tumor growth and survival.
  • Receptor Binding: Its structural properties allow it to bind effectively to receptors involved in cellular proliferation and angiogenesis.

Comparison with Similar Compounds

This compound can be compared to other pyrazole derivatives which exhibit varying degrees of biological activity:

Compound TypeActivity Level
Pyrazolo[1,5-a]pyrimidinesModerate
Pyrazolo[1,5-a]pyrazine derivativesHigh

The unique functional groups in this compound enhance its lipophilicity and cellular permeability compared to other compounds in its class .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C13H15N3O3/c1-4-19-13(18)6-12(17)10-5-11-9(3)14-8(2)7-16(11)15-10/h5,7H,4,6H2,1-3H3

InChI Key

QYIVYSGMSBUWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NN2C=C(N=C(C2=C1)C)C

Origin of Product

United States

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